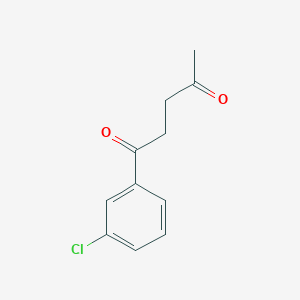![molecular formula C9H22N3+ B12526557 (Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium CAS No. 805247-51-2](/img/structure/B12526557.png)
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of multiple dimethylamino groups, makes it a valuable reagent in synthetic chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium typically involves the reaction of dimethylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Various nucleophiles (e.g., halides, amines); reaction conditionsorganic solvent, elevated temperature.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to elucidate the precise molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another quaternary ammonium compound with similar structural features and applications.
Dimethylaminoisopropanol: A related compound used in organic synthesis and pharmaceutical formulations.
Uniqueness
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium is unique due to its specific arrangement of dimethylamino groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
805247-51-2 |
|---|---|
Fórmula molecular |
C9H22N3+ |
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
[dimethylamino-[methyl(propan-2-yl)amino]methylidene]-dimethylazanium |
InChI |
InChI=1S/C9H22N3/c1-8(2)12(7)9(10(3)4)11(5)6/h8H,1-7H3/q+1 |
Clave InChI |
DQABTMZGGHSAOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=[N+](C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
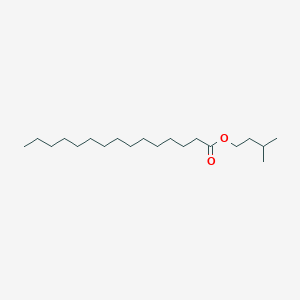
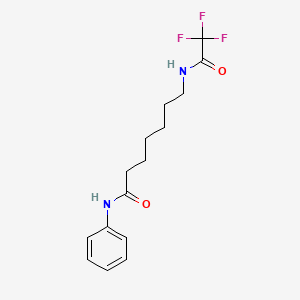

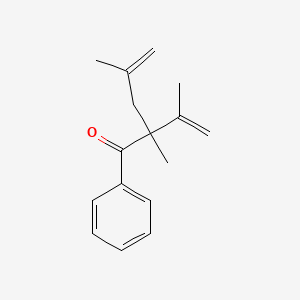

![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
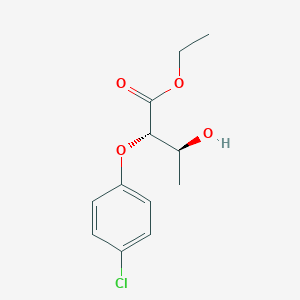

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
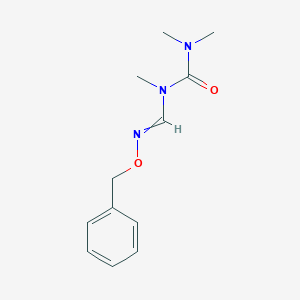
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
